Sodium pentadecyl sulfate
Overview
Description
Sodium pentadecyl sulfate is an anionic surfactant known for its excellent detergent and emulsifying properties. It is commonly used in various industrial and laboratory applications due to its ability to lower surface tension and enhance the solubility of hydrophobic compounds. The compound is characterized by its long hydrophobic alkyl chain and a hydrophilic sulfate group, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pentadecyl sulfate is typically synthesized through the sulfation of pentadecanol (a 15-carbon alcohol) using sulfur trioxide or chlorosulfonic acid. The reaction is carried out in a continuous reactor, such as a falling film reactor, where pentadecanol reacts with sulfur trioxide at temperatures between 30-60°C. The resulting pentadecyl sulfate is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The sulfation reaction is carefully controlled to ensure high yield and purity of the final product. The neutralization step is followed by purification processes, such as filtration and drying, to obtain the solid form of this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium pentadecyl sulfate primarily undergoes hydrolysis and oxidation reactions. It is stable under basic and weakly acidic conditions but can hydrolyze under strong acidic conditions, reverting to pentadecanol and sulfuric acid .
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the sulfate group, leading to the formation of sulfonic acids.
Major Products:
Hydrolysis: Pentadecanol and sulfuric acid.
Oxidation: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Sodium pentadecyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium pentadecyl sulfate is its ability to reduce surface tension and form micelles. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is particularly useful in applications such as detergency, emulsification, and protein denaturation .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A shorter-chain analog with similar surfactant properties but lower hydrophobicity.
Sodium tetradecyl sulfate: Another similar compound with a 14-carbon alkyl chain, used in medical applications such as sclerotherapy.
Sodium lauryl sulfate: Commonly used in personal care products, with a 12-carbon alkyl chain.
Uniqueness: Sodium pentadecyl sulfate stands out due to its longer alkyl chain, which provides enhanced hydrophobic interactions and better performance in applications requiring strong emulsifying and solubilizing properties. Its stability under various conditions and ability to form stable micelles make it a versatile surfactant in both research and industrial applications .
Properties
IUPAC Name |
sodium;pentadecyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECTXYFLVLAJE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874030 | |
Record name | Sodium pentadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium alkyl sulfates appears as pale yellow solid or thick liquid with a faint odor of detergent. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals | |
Record name | SODIUM ALKYL SULFATES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfuric acid, mono-C12-18-alkyl esters, sodium salts | |
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CAS No. |
68955-19-1, 13393-71-0 | |
Record name | SODIUM ALKYL SULFATES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium pentadecyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-C12-18-alkyl esters, sodium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, mono-C12-18-alkyl esters, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium pentadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium pentadecyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sulfuric acid, mono-C12-18-alkyl esters, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PENTADECYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M837VS6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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